3-Anilinobutanamide
Description
3-Anilinobutanamide is a substituted amide compound characterized by a four-carbon butanamide backbone with an anilino group (phenylamine) attached at the 3-position.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-anilinobutanamide |
InChI |
InChI=1S/C10H14N2O/c1-8(7-10(11)13)12-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H2,11,13) |
InChI Key |
IJNBFMZSPCADQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)N)NC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Aminobenzamide
- Structure: A benzamide derivative with an amino group at the para position of the benzene ring.
- Key Differences: Lacks the butanamide backbone and the anilino group at position 3.
- Applications: Used as a substrate analogue in enzymatic studies, particularly in probing aminotransferase activity .
3-Oxo-2-Phenylbutanamide
- Structure : Features a ketone group at position 3 and a phenyl group at position 2 of the butanamide chain.
- Key Differences: The oxo group introduces distinct electronic effects, enhancing reactivity in condensation reactions (e.g., amphetamine precursor synthesis) compared to the anilino group in this compound .
Substituted Anilino Halobenzamides
- Structure: Benzamide derivatives with halogen substituents on the aromatic ring and an anilino group.
- Key Differences: Halogenation alters electronic properties and steric hindrance, impacting binding affinity in receptor studies.
Physicochemical and Regulatory Profiles
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